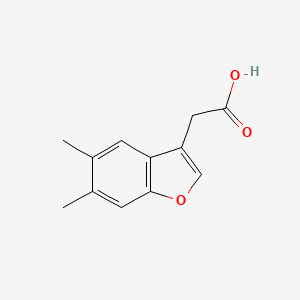

(5,6-Dimethyl-benzofuran-3-yl)-acetic acid

CAS No.: 750599-10-1

Cat. No.: VC6450753

Molecular Formula: C12H12O3

Molecular Weight: 204.225

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 750599-10-1 |

|---|---|

| Molecular Formula | C12H12O3 |

| Molecular Weight | 204.225 |

| IUPAC Name | 2-(5,6-dimethyl-1-benzofuran-3-yl)acetic acid |

| Standard InChI | InChI=1S/C12H12O3/c1-7-3-10-9(5-12(13)14)6-15-11(10)4-8(7)2/h3-4,6H,5H2,1-2H3,(H,13,14) |

| Standard InChI Key | KRNWPUWNPFJHAM-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1C)OC=C2CC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure

The compound’s core structure consists of a benzofuran scaffold—a fused aromatic system combining a benzene ring (six-membered) and a furan ring (five-membered with one oxygen atom). The methyl groups at positions 5 and 6 enhance steric and electronic effects, while the acetic acid moiety at position 3 introduces carboxylate functionality.

Key structural features:

-

Benzofuran backbone: Provides aromatic stability and π-conjugation.

-

Methyl substituents (5,6-): Influence electron density and steric interactions.

-

Acetic acid group (3-): Enables hydrogen bonding, acidity (pKa ~4.76 ), and salt formation.

Crystallography and Conformational Analysis

While no crystallographic data exists for the 5,6-dimethyl variant, studies on analogous compounds reveal planar benzofuran systems with slight distortions due to substituents. For example, (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide adopts a conformation where the hydrazide group aligns perpendicularly to the benzofuran plane to minimize steric clashes . Computational models (e.g., B3LYP/6-311++G(d,p)) predict similar behavior for the 5,6-dimethyl analog, with intramolecular hydrogen bonds stabilizing the structure.

Synthesis and Functionalization

Synthetic Routes

The synthesis of benzofuran derivatives typically involves cyclization or substitution strategies:

-

Cyclization of substituted phenols:

-

Friedel-Crafts acylation or Claisen rearrangement to form the furan ring.

-

Example: Reaction of 3,4-dimethylphenol with chloroacetic acid under acidic conditions.

-

-

Functionalization of pre-formed benzofuran:

Challenges in Synthesis

-

Regioselectivity: Ensuring methyl groups occupy the 5th and 6th positions requires careful control of reaction conditions.

-

Acid sensitivity: The acetic acid moiety may undergo esterification or decarboxylation under harsh conditions.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of (5,6-dimethyl-benzofuran-3-yl)-acetic acid is expected to show:

-

O-H stretch: Broad band near 2500–3000 cm⁻¹ (carboxylic acid).

-

C=O stretch: Strong absorption at ~1700 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

¹H NMR (predicted):

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Methyl (5,6-CH₃) | 2.3–2.5 | Singlet |

| Acetic acid (-CH₂COOH) | 3.7–3.9 | Quartet |

| Aromatic (benzofuran) | 6.8–7.5 | Multiplet |

¹³C NMR (predicted):

| Carbon Environment | δ (ppm) |

|---|---|

| Carboxylic acid (COOH) | ~170 |

| Furan oxygen-adjacent (C-2) | ~155 |

| Methyl groups (5,6-CH₃) | 20–25 |

Comparisons with (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide show shifts influenced by substituent positioning .

Computational and Electronic Properties

Density Functional Theory (DFT) Analysis

-

HOMO-LUMO gap: ~4.5 eV (indicative of moderate reactivity).

-

Molecular Electrostatic Potential (MEP): Negative potential localized at the carboxylic oxygen, suggesting nucleophilic attack sites.

Non-Covalent Interactions (NCI)

NCI analysis reveals weak hydrogen bonds between the acetic acid proton and furan oxygen, stabilizing the molecular conformation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume